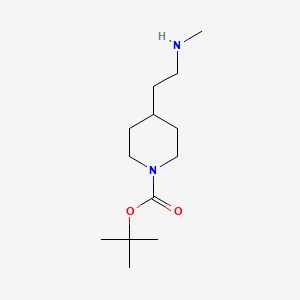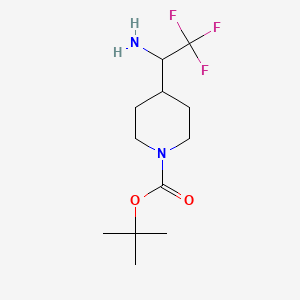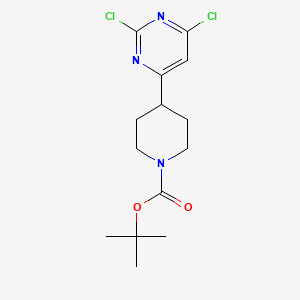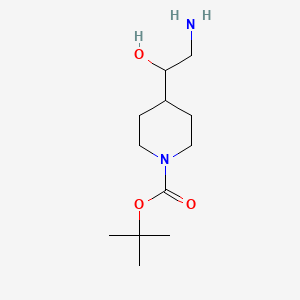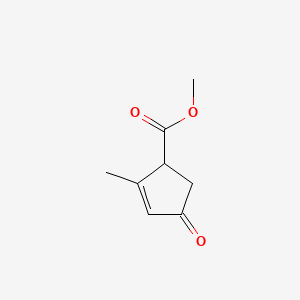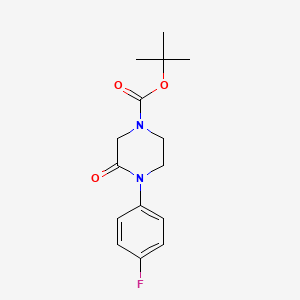![molecular formula C11H19NO3 B592339 Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1147557-97-8](/img/structure/B592339.png)
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Übersicht
Beschreibung
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is a white to light yellow powder or crystal that is sensitive to air, moisture, and heat . This compound is used as a reactant in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS) .
Wirkmechanismus
Target of Action
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists . The primary target of this compound is the CXCR2 receptor, which plays a crucial role in the inflammatory response and is implicated in various neurological conditions .
Mode of Action
The exact mode of action of Tert-butyl 6-hydroxy-2-azaspiro[3It is known to interact with the cxcr2 receptor, potentially modulating its activity and influencing the inflammatory response
Biochemical Pathways
The compound is involved in the modulation of the CXCR2 signaling pathway . This pathway plays a key role in the recruitment of leukocytes to the site of inflammation, and its modulation can have downstream effects on the inflammatory response .
Pharmacokinetics
The ADME properties of Tert-butyl 6-hydroxy-2-azaspiro[3It is known that the compound has a melting point of 127-129℃, a predicted boiling point of 3166±420 °C, and a density of 117 . It is slightly soluble in DMSO and Methanol . These properties may impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its modulation of the CXCR2 signaling pathway . By interacting with this pathway, the compound could potentially influence the inflammatory response, which could have implications for the treatment of CNS demyelinating conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s solubility in different solvents could impact its distribution within the body and its interaction with its target .
Biochemische Analyse
Biochemical Properties
It is known to be involved in the synthesis of pharmaceuticals , suggesting that it may interact with enzymes, proteins, and other biomolecules in the process
Cellular Effects
Given its role in pharmaceutical synthesis , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common route starts with the preparation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is then converted to the hydroxy derivative . The initial step involves the reaction of a nitrile intermediate with lithium aluminum hydride to produce a primary amine, which spontaneously displaces a tosyl group to form the azaspiro[3.3]heptane ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a solid state and stored under inert gas at refrigerated temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the azaspiro ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often involve the use of halogenating agents or alkylating agents under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce a fully saturated azaspiro ring .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A precursor in the synthesis of the hydroxy derivative.
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: Another derivative with an amino group instead of a hydroxyl group.
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: A related compound with an oxa-azaspiro structure.
These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXXHZDEAZUQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680960 | |
| Record name | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147557-97-8 | |
| Record name | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B592259.png)
![tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B592260.png)

